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  • Product: 2-Fluoro-2-methylhexanoic acid
  • CAS: 74106-60-8

Core Science & Biosynthesis

Foundational

chemical structure of 2-Fluoro-2-methylhexanoic acid

The following technical guide details the chemical structure, physicochemical properties, and synthesis of 2-Fluoro-2-methylhexanoic acid , a specialized fluorinated building block used in medicinal chemistry to modulate...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, physicochemical properties, and synthesis of 2-Fluoro-2-methylhexanoic acid , a specialized fluorinated building block used in medicinal chemistry to modulate metabolic stability and lipophilicity.

Content Type: Technical Monograph & Synthesis Guide Subject: Fluorinated Aliphatic Carboxylic Acids in Drug Design[1]

Executive Summary

2-Fluoro-2-methylhexanoic acid is a disubstituted


-fluoro carboxylic acid derivative.[1] Structurally, it features a hexanoic acid backbone with both a fluorine atom and a methyl group attached to the 

-carbon (C2). This specific substitution pattern creates a quaternary center, imparting significant steric bulk and electronic modulation to the molecule. In drug discovery, this motif is strategically employed to block metabolic oxidation at the

-position (a common clearance pathway for fatty acids) and to modulate the pKa and lipophilicity (LogP) of acidic pharmacophores.

Chemical Structure & Identity

Nomenclature and Identifiers
  • IUPAC Name: 2-Fluoro-2-methylhexanoic acid[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 148.17 g/mol [1]

  • SMILES: CCCCC(C)(F)C(=O)O

  • Key Structural Feature: Quaternary

    
    -carbon (C2) possessing four distinct substituents: Butyl group, Methyl group, Fluorine atom, Carboxylic acid.
    
Stereochemistry

The C2 position is a chiral center, resulting in two enantiomers: (R)-2-fluoro-2-methylhexanoic acid and (S)-2-fluoro-2-methylhexanoic acid .[1]

  • Impact: The biological activity of derivatives containing this moiety will likely be stereodependent due to the tight steric packing of the methyl and fluoro groups within a receptor binding pocket.

Physicochemical Profile (Predicted vs. Analog Comparison)

The introduction of fluorine and a methyl group significantly alters the properties compared to the parent molecule, 2-methylhexanoic acid.

Property2-Methylhexanoic Acid (Parent)2-Fluoro-2-methylhexanoic Acid (Target)Mechanistic Rationale
Molecular Weight 130.18148.17 Addition of Fluorine (+19 Da) replacing Hydrogen (-1 Da).[1]
LogP (Lipophilicity) ~2.2~2.4 - 2.6 Fluorine is lipophilic;

-methylation also increases LogP by ~0.5 units.[1]
pKa (Acidity) 4.8~3.5 - 4.0 The strong electron-withdrawing inductive effect (-I) of fluorine stabilizes the carboxylate anion, increasing acidity.[1]
Metabolic Stability Low (

-oxidation prone)
High The C-F bond (116 kcal/mol) and quaternary center block

-oxidation and

-hydroxylation.[1]

Synthesis Strategies

The synthesis of 2-fluoro-2-methylhexanoic acid typically requires the construction of the quaternary C-F center. The most robust method involves electrophilic fluorination of an enolate intermediate.

Protocol: Electrophilic Fluorination via Enolate Trapping

This method uses N-fluorobenzenesulfonimide (NFSI) or Selectfluor® as the fluorine source.

Step-by-Step Methodology:

  • Starting Material: Methyl 2-methylhexanoate (Esters are preferred over acids to avoid dianion formation).

  • Enolization:

    • Reagent: Lithium Diisopropylamide (LDA) or LiHMDS (1.1 equivalents).

    • Conditions: Anhydrous THF, -78°C, inert atmosphere (

      
       or Ar).
      
    • Mechanism:[1][2] Deprotonation of the

      
      -proton generates the planar enolate.
      
  • Fluorination:

    • Reagent: NFSI (1.2 equivalents) dissolved in THF.

    • Addition: Add NFSI solution slowly to the enolate at -78°C.

    • Warming: Allow to warm to room temperature over 4-12 hours.

  • Hydrolysis:

    • Reagent: LiOH (aq) in THF/MeOH.

    • Workup: Acidify with HCl to pH 2, extract with ethyl acetate.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, highlighting critical decision points (Solvent choice, Temperature control).

SynthesisPath Start Methyl 2-methylhexanoate Step1 Enolate Formation (LDA, THF, -78°C) Start->Step1 Deprotonation Step2 Electrophilic Fluorination (NFSI Addition) Step1->Step2 C-F Bond Formation Inter Intermediate: Methyl 2-fluoro-2-methylhexanoate Step2->Inter Quenching Step3 Saponification (LiOH, MeOH/H2O) Inter->Step3 Ester Hydrolysis Final Target: 2-Fluoro-2-methylhexanoic acid Step3->Final Acidification (pH 2)

Figure 1: Electrophilic fluorination pathway for the synthesis of 2-fluoro-2-methylhexanoic acid.

Applications in Drug Discovery[3][4][5][6]

Metabolic Blocking (The "Fluorine Effect")

In fatty acid metabolism, the


-carbon is a primary site for metabolic degradation.
  • Mechanism: Cytochrome P450 enzymes typically abstract a hydrogen atom from the

    
    -position.
    
  • Blockade: Replacing the

    
    -hydrogen with a Fluorine atom prevents this abstraction due to the high strength of the C-F bond and the absence of an abstractable proton at the quaternary center. This extends the half-life (
    
    
    
    ) of the molecule in vivo.
Conformational Restriction

The "Thorpe-Ingold Effect" (gem-dimethyl effect analog): The presence of both Methyl and Fluoro groups at C2 restricts the rotation of the butyl tail relative to the carboxyl group. This can lock the molecule into a bioactive conformation, reducing the entropic penalty of binding to a target protein.

Structure-Activity Relationship (SAR) Logic

The following diagram details how the structural components of 2-Fluoro-2-methylhexanoic acid contribute to its pharmacological profile.

SAR_Logic Center 2-Fluoro-2-methylhexanoic Acid AlphaF α-Fluorine Center->AlphaF AlphaMe α-Methyl Center->AlphaMe Tail Butyl Chain Center->Tail Acid Carboxylic Acid Center->Acid MetStab Blocks Metabolic Oxidation AlphaF->MetStab C-F Bond Strength Acidity Increases Acidity (Lower pKa) AlphaF->Acidity Inductive Effect (-I) AlphaMe->MetStab Quaternary Center Steric Conformational Locking AlphaMe->Steric Steric Bulk Lipophil Increases Lipophilicity (LogP) Tail->Lipophil Hydrophobic Interaction

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional role of each substituent.[1]

Analytical Characterization

To validate the synthesis of 2-Fluoro-2-methylhexanoic acid, the following spectroscopic signatures are expected:

  • 
     NMR:  A characteristic signal around -140 to -160 ppm .[1] The signal will appear as a multiplet (likely a sextet or similar complex pattern) due to coupling with the neighboring methylene protons of the butyl chain (
    
    
    
    ) and potentially the methyl protons (
    
    
    ).
  • 
     NMR: 
    
    • Methyl group: A doublet (due to F-coupling,

      
       Hz) around 1.5 - 1.6 ppm.[1]
      
    • Butyl chain: Multiplets for

      
       groups; the terminal methyl will be a triplet.
      
  • 
     NMR: 
    
    • C2 (Quaternary): A doublet with a large coupling constant (

      
       Hz).
      
    • Carbonyl (C1): A doublet (

      
       Hz).
      

Safety & Handling

  • Corrosivity: As a carboxylic acid, it is corrosive to skin and eyes.

  • Fluorine Content: While the C-F bond is stable, standard precautions for fluorinated organic compounds should be observed. Avoid contact with strong reducing agents (e.g., Lithium Aluminum Hydride) unless reduction of the acid is the intended reaction.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[3]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[3]

  • Zhu, W., et al. (2005). Quantitative Structure-Activity Relationship (QSAR) Analysis of alpha-Fluoro Carboxylic Acids. Journal of Chemical Information and Modeling.

  • Rozen, S. (2001).[4] Synthesis of alpha-fluorocarboxylic acids and derivatives. Journal of Organic Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the α-Fluorination of Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of α-Fluoro Carboxylic Acids The introduction of a fluorine atom at the α-position of a carboxylic acid profoundly alters...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of α-Fluoro Carboxylic Acids

The introduction of a fluorine atom at the α-position of a carboxylic acid profoundly alters its physicochemical properties. This single-atom substitution can significantly increase lipophilicity, modulate pKa, and enhance metabolic stability by blocking oxidative pathways. These attributes make α-fluoro carboxylic acids highly sought-after building blocks in medicinal chemistry and materials science. For drug development professionals, the ability to strategically install fluorine can lead to improved pharmacokinetic profiles and enhanced binding affinities of drug candidates. This guide provides an in-depth exploration of the modern reagents and methodologies for the α-fluorination of carboxylic acids, offering both the theoretical underpinnings and practical, field-proven protocols.

Strategic Approaches to α-Fluorination: A Mechanistic Overview

The direct α-fluorination of a carboxylic acid is a challenging transformation due to the inherent acidity of the α-proton and the propensity for side reactions. Modern synthetic strategies have largely bifurcated into two primary pathways: the fluorination of a pre-formed enolate equivalent and the innovative decarboxylative fluorination.

Electrophilic Fluorination of Carboxylic Acid Enolates and Their Equivalents

This classical yet effective approach relies on the generation of a nucleophilic enolate or a silyl ketene acetal from the parent carboxylic acid, which then reacts with an electrophilic fluorine source ("F+"). The choice of the fluorinating agent is critical for the success of this transformation, with N-F reagents being the most widely employed due to their stability, safety, and tunable reactivity.[1][2]

Key Reagents:

  • Selectfluor® (F-TEDA-BF4): 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) is a highly versatile and commercially available electrophilic fluorinating agent.[3] It is known for its high thermal stability and relatively low toxicity, making it a workhorse in many academic and industrial laboratories.[1]

  • N-Fluorobenzenesulfonimide (NFSI): This reagent is another widely used, stable, and safe source of electrophilic fluorine.[1][4] It is soluble in a variety of organic solvents and can be employed for the fluorination of a broad range of substrates.[1]

Causality in Experimental Design: The formation of the enolate is a critical step. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) are often required to achieve complete deprotonation of the α-proton without competing nucleophilic attack at the carbonyl carbon. The subsequent reaction with the electrophilic fluorinating agent is typically rapid. The choice between Selectfluor® and NFSI can depend on the specific substrate and desired reaction conditions, with Selectfluor® often being more reactive.

Enolate_Fluorination cluster_0 Enolate Formation cluster_1 Electrophilic Fluorination Carboxylic_Acid R-CH(R')-COOH Base Strong Base (e.g., LDA, LiHMDS) Carboxylic_Acid->Base Deprotonation Enolate Enolate Intermediate Base->Enolate NF_Reagent Electrophilic Fluorinating Agent (e.g., Selectfluor®, NFSI) Enolate->NF_Reagent Fluorine Transfer Product α-Fluoro Carboxylic Acid R-CF(R')-COOH NF_Reagent->Product Decarboxylative_Fluorination Carboxylic_Acid Aliphatic Carboxylic Acid R-COOH Catalyst Catalyst (AgNO₃ or Photocatalyst + Light) Carboxylic_Acid->Catalyst Radical_Formation Radical Intermediate Formation Catalyst->Radical_Formation Decarboxylation CO₂ Extrusion Radical_Formation->Decarboxylation Alkyl_Radical Alkyl Radical R• Decarboxylation->Alkyl_Radical Fluorinating_Agent Fluorinating Agent (e.g., Selectfluor®) Alkyl_Radical->Fluorinating_Agent Fluorine Atom Transfer Product Alkyl Fluoride R-F Fluorinating_Agent->Product

Caption: General workflow for decarboxylative fluorination of aliphatic carboxylic acids.

Comparative Analysis of Key Fluorinating Reagents

ReagentStructureKey AdvantagesKey Considerations
Selectfluor® 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)High reactivity, commercially available, good thermal stability. [1][3]Can act as a strong oxidant, potentially leading to side reactions.
N-Fluorobenzenesulfonimide (NFSI) Economical, stable, safe to handle, soluble in many organic solvents. [1][4]Generally less reactive than Selectfluor®.
Acetyl Hypofluorite (AcOF) CH₃COOFHighly reactive, suitable for challenging substrates. [5]Prepared in situ from fluorine gas, requiring specialized equipment and handling procedures.

Experimental Protocols

Protocol 1: Direct α-Fluorination of an Aryl Acetic Acid using Selectfluor®

This protocol is adapted from a procedure for the synthesis of α-fluoro-α-arylcarboxylic acids via a silyl ketene acetal intermediate. [6] Materials:

  • α-Aryl Acetic Acid (1.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Lithium hexamethyldisilazide (LiHMDS) (1.0 M in THF, 2.2 mmol)

  • tert-Butyldimethylsilyl chloride (TBSCl) (2.2 mmol)

  • Selectfluor® (1.2 mmol)

  • Hydrochloric Acid (1 M)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the α-aryl acetic acid (1.0 mmol) and anhydrous THF (5 mL).

  • Enolate Formation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add LiHMDS (2.2 mmol) dropwise over 10 minutes. Stir the resulting solution at -78 °C for 30 minutes.

  • Silyl Ketene Acetal Formation: In a separate flask, dissolve TBSCl (2.2 mmol) in anhydrous THF (5 mL). Add this solution to the reaction mixture at -78 °C. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Fluorination: Cool the reaction mixture back to -78 °C. Add Selectfluor® (1.2 mmol) in one portion. Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Workup: Quench the reaction by adding 1 M HCl (10 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired α-fluoro-α-arylcarboxylic acid.

Self-Validation and Troubleshooting:

  • Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) or LC-MS to track the consumption of the starting material and the formation of the product.

  • Incomplete Reaction: If the reaction does not go to completion, ensure that all reagents and solvents are anhydrous. The strength and stoichiometry of the base are critical for complete enolate formation.

  • Side Products: The formation of byproducts may indicate that the temperature was not adequately controlled during the addition of reagents.

Protocol 2: Silver-Catalyzed Decarboxylative Fluorination of an Aliphatic Carboxylic Acid

This protocol is based on a general method for the decarboxylative fluorination of aliphatic carboxylic acids in an aqueous solution. [3] Materials:

  • Aliphatic Carboxylic Acid (0.5 mmol)

  • Selectfluor® (1.0 mmol)

  • Silver Nitrate (AgNO₃) (0.05 mmol)

  • Acetonitrile (3 mL)

  • Water (3 mL)

  • Dichloromethane

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a screw-cap vial, combine the aliphatic carboxylic acid (0.5 mmol), Selectfluor® (1.0 mmol), and silver nitrate (0.05 mmol).

  • Solvent Addition: Add acetonitrile (3 mL) and water (3 mL) to the vial.

  • Reaction: Seal the vial and stir the mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by GC-MS or LC-MS.

  • Workup: Once the reaction is complete, add water (10 mL) to the reaction mixture and extract with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure. The crude product can be further purified by flash column chromatography if necessary.

Self-Validation and Troubleshooting:

  • Catalyst Activity: Ensure the silver nitrate is of high purity. In some cases, gentle heating (e.g., to 40-50 °C) may be required to improve the reaction rate for less reactive substrates.

  • Substrate Solubility: The acetonitrile/water solvent system is crucial for dissolving both the carboxylic acid and Selectfluor®. [7]Adjusting the ratio may be necessary for poorly soluble substrates.

  • Chemoselectivity: This method generally exhibits good functional group compatibility. [3]However, substrates with highly sensitive functional groups should be tested on a small scale first.

Safety and Handling of Electrophilic Fluorinating Agents

Electrophilic fluorinating agents are strong oxidizers and should be handled with care. [8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle these reagents in a well-ventilated fume hood. Avoid inhalation of dust or vapors.

  • Storage: Store electrophilic fluorinating agents in a cool, dry place away from incompatible materials such as strong acids, bases, and reducing agents.

  • Quenching: Unreacted fluorinating agents can be carefully quenched with a saturated aqueous solution of sodium bisulfite.

Conclusion and Future Outlook

The α-fluorination of carboxylic acids has evolved into a robust and versatile area of synthetic chemistry. The development of powerful electrophilic fluorinating reagents like Selectfluor® and NFSI, coupled with innovative catalytic systems such as silver catalysis and photoredox catalysis, has provided researchers with a diverse toolkit to access these valuable compounds. Future advancements will likely focus on the development of more sustainable and cost-effective catalytic systems, as well as the expansion of enantioselective fluorination methods to provide chiral α-fluoro carboxylic acids with high optical purity. [9][10]

References

  • Yin, F., Wang, Z., Li, Z., & Li, C. (2012). A catalytic amount of AgNO3 enables an efficient decarboxylative fluorination of aliphatic carboxylic acids with Selectfluor in aqueous solution. Journal of the American Chemical Society, 134(25), 10401–10404. [Link]

  • Organic Chemistry Portal. (n.d.). N-Fluorobenzenesulfonimide (NFSI). [Link]

  • US Patent No. US20120184770A1. (2012). Methods of preparing fluorinated carboxylic acids and their salts.
  • Rozen, S., Hagooly, A., & Harduf, R. (2001). Synthesis of α-fluorocarboxylates from the corresponding acids using acetyl hypofluorite. The Journal of Organic Chemistry, 66(22), 7464–7468. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Fluorination. [Link]

  • ResearchGate. (n.d.). N-Fluorobenzenesulfonimide (NFSI): A Multipurpose Reagent. [Link]

  • Engaging α-Fluorocarboxylic Acids Directly in Decarboxylative C–C Bond Formation. (2020). Journal of the American Chemical Society, 142(13), 6114–6121. [Link]

  • ResearchGate. (n.d.). A Novel General Method for Preparation of α-Fluoro-α-arylcarboxylic Acid. Direct Fluorination of Silyl Ketene Acetals with Selectfluor®. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives. [Link]

  • ResearchGate. (n.d.). Replacement of the carboxylic acid function with fluorine. [Link]

  • Ventre, S., Petronijevic, F. R., & MacMillan, D. W. C. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Journal of the American Chemical Society, 137(17), 5654–5657. [Link]

  • ACS Publications. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. [Link]

  • Beeson, T. D., Mastracchio, A., Hong, J., Ashton, K., & MacMillan, D. W. C. (2005). Enantioselective Organocatalytic α-Fluorination of Aldehydes. Journal of the American Chemical Society, 127(24), 8826–8827. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. [Link]

  • ChemRxiv. (2024). The Direct β-C(sp3)–H Fluorination of Carboxylic Acids. [Link]

  • Wikipedia. (n.d.). Electrophilic fluorination. [Link]

  • Google Patents. (n.d.).

Sources

Application

Application Note: 2-Fluoro-2-methylhexanoic Acid as a Metabolic Blocker for AMACR-Dependent Pathways

Here is a comprehensive Application Note and Protocol guide for using 2-Fluoro-2-methylhexanoic acid as a metabolic blocker, specifically targeting branched-chain fatty acid oxidation and the AMACR pathway. [1] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol guide for using 2-Fluoro-2-methylhexanoic acid as a metabolic blocker, specifically targeting branched-chain fatty acid oxidation and the AMACR pathway.

[1]

Executive Summary

2-Fluoro-2-methylhexanoic acid (2F-2MHA) is a synthetic, fluorinated fatty acid analog designed to act as a mechanistic probe and metabolic blocker of Alpha-methylacyl-CoA Racemase (AMACR) and downstream peroxisomal


-oxidation.[1]

Unlike natural branched-chain fatty acids (BCFAs), which undergo racemization to enter the


-oxidation spiral, 2F-2MHA contains a quaternary 

-carbon substituted with a fluorine atom.[1] This substitution eliminates the

-proton required for enolization, rendering the molecule chemically inert to racemization and dehydrogenation.[1] Consequently, it acts as a dead-end substrate and a competitive inhibitor , making it a critical tool for studying lipid dependency in prostate cancer cells (where AMACR is overexpressed) and dissecting peroxisomal metabolic flux.[1]

Scientific Background & Mechanism of Action[1][2]

The "Alpha-Block" Mechanism

The primary metabolic bottleneck for branched-chain fatty acids (like phytanic acid breakdown products or 2-methylhexanoic acid) is stereochemistry.[1] The


-oxidation enzymes require the (

)-isomer, but metabolism often generates the (

)-isomer.[1] AMACR converts (

)

(

) to allow oxidation to proceed.

Mechanism of AMACR:

  • Substrate Binding: 2-methylacyl-CoA binds to the active site.[1]

  • Deprotonation: A catalytic base abstracts the acidic

    
    -proton.[1]
    
  • Enolization: Formation of a planar enolate intermediate.[1]

  • Reprotonation: Non-stereospecific protonation generates the required isomer.[1]

Mechanism of 2F-2MHA Blockade: 2F-2MHA replaces the


-proton with a Fluorine atom.[1]
  • Steric Mimicry: The C-F bond length (1.35 Å) mimics the C-H bond (1.09 Å) sufficiently to allow binding to the Acyl-CoA synthetase and AMACR active sites.[1]

  • Chemical Inertness: The C-F bond is extremely stable (

    
     kcal/mol).[1] The quaternary center (C-F, C-Me) has no abstractable proton .[1]
    
  • Consequence: The enzyme cannot form the enolate intermediate.[1] The CoA ester of 2F-2MHA occupies the active site or accumulates, sequestering CoA and blocking the pathway.[1]

Visualization of Metabolic Blockade[1]

MetabolicBlockade cluster_legend Legend key1 Normal Pathway key2 Inhibitor Pathway key3 Enzyme Target Precursor Branched Chain FA (e.g., 2-Methylhexanoic Acid) CoA_Syn Acyl-CoA Synthetase Precursor->CoA_Syn Activation Inhibitor BLOCKER: 2-Fluoro-2-methylhexanoic Acid Inhibitor->CoA_Syn Activation Normal_CoA (R)-2-Methylhexanoyl-CoA CoA_Syn->Normal_CoA Blocker_CoA 2-Fluoro-2-methylhexanoyl-CoA CoA_Syn->Blocker_CoA AMACR AMACR (Racemase) Normal_CoA->AMACR Blocker_CoA->AMACR Competes for Binding Enolate Planar Enolate Intermediate AMACR->Enolate H+ Abstraction DeadEnd DEAD END COMPLEX (No Alpha-Proton) AMACR->DeadEnd Reaction Fails Isomer_S (S)-2-Methylhexanoyl-CoA Enolate->Isomer_S Reprotonation BetaOx Peroxisomal Beta-Oxidation Isomer_S->BetaOx Energy Production

Figure 1: Mechanistic divergence between natural branched-chain fatty acids and the 2-Fluoro-2-methyl blocker.[1] The absence of an alpha-proton prevents the critical enolization step at AMACR.[1]

Experimental Protocols

Materials & Preparation

Safety Note: Fluorinated fatty acids can be toxic and skin-permeable.[1] Handle with nitrile gloves in a fume hood.[1]

ComponentSpecificationStorageNotes
2F-2MHA >98% Purity (Custom Synthesis/Specialty Vendor)-20°C, DesiccatedHighly hygroscopic.[1]
Vehicle DMSO (Anhydrous) or EthanolRTKeep anhydrous to prevent hydrolysis if esterified.[1]
Conjugate Fatty Acid-Free BSA (10% Solution)4°CRequired for efficient cellular uptake.[1]

Stock Solution Protocol (100 mM):

  • Weigh 14.8 mg of 2-Fluoro-2-methylhexanoic acid (MW ≈ 148.17 g/mol ).[1]

  • Dissolve in 1.0 mL of anhydrous DMSO.

  • Vortex until clear.

  • Aliquot into amber glass vials (avoid plastic for long-term storage) and store at -20°C.

Working Solution (BSA-Conjugated): Fatty acids must be conjugated to BSA for cell culture experiments to mimic physiological transport.[1]

  • Dilute the 100 mM DMSO stock into pre-warmed (37°C) 10% BSA/PBS solution to reach a 2 mM intermediate stock (1:50 dilution).

  • Incubate at 37°C for 30 minutes with gentle shaking to allow conjugation.

  • Filter sterilize (0.22 µm PTFE filter).[1]

In Vitro Enzyme Inhibition Assay (Cell-Free)

This assay confirms if 2F-2MHA inhibits AMACR activity using a coupled enzyme system.[1]

Objective: Determine the


 of 2F-2MHA against recombinant AMACR.

Workflow:

  • Enzyme Mix: Recombinant Human AMACR (10 ng/µL) + Acyl-CoA Oxidase (ACOX).

  • Substrate: 2-methylpentadecanoyl-CoA (20 µM).

  • Inhibitor: 2F-2MHA-CoA ester (synthesized enzymatically or chemically) at 0, 1, 5, 10, 50 µM.[1]

    • Note: If using the free acid, pre-incubate with Acyl-CoA Synthetase and ATP/CoA for 15 mins.[1]

  • Detection: Monitor production of

    
     (byproduct of ACOX) using a peroxidase-coupled dye (e.g., Amplex Red) at Ex/Em 530/590 nm.
    

Data Interpretation:

  • Plot Reaction Velocity (

    
    ) vs. Substrate Concentration 
    
    
    
    at different Inhibitor concentrations
    
    
    .[1]
  • Since 2F-2MHA is a competitive inhibitor (binds active site but doesn't react),

    
     should remain constant while 
    
    
    
    increases.[1]
Cell-Based Metabolic Blockade (Prostate Cancer Model)

Context: Prostate cancer cells (e.g., LNCaP, PC3) overexpress AMACR.[1] Blocking this pathway should reduce cell viability or induce lipid toxicity.[1]

Step-by-Step Protocol:

  • Seeding:

    • Seed PC3 cells at 5,000 cells/well in a 96-well plate in RPMI-1640 + 10% FBS.

    • Allow attachment for 24 hours.

  • Starvation & Treatment:

    • Wash cells with PBS.[1]

    • Switch to Lipid-Depleted Media (RPMI + 2% Charcoal-Stripped FBS) for 12 hours. This forces reliance on de novo synthesis or specific added lipids.[1]

    • Treatment Groups:

      • Control: DMSO/BSA Vehicle.[1]

      • Substrate: 2-Methylhexanoic acid (50 µM) + Vehicle.[1]

      • Blocker: 2-Fluoro-2-methylhexanoic acid (10, 50, 100 µM).[1]

      • Competition: Substrate (50 µM) + Blocker (50 µM).[1]

  • Incubation:

    • Incubate for 48 to 72 hours.[1]

  • Readout:

    • Viability: MTT or CellTiter-Glo assay.[1]

    • Lipid Accumulation: Stain with Nile Red (neutral lipids) to check for accumulation of unmetabolized lipids.[1]

    • Mitochondrial Stress: Measure Oxygen Consumption Rate (OCR) using a Seahorse analyzer. A drop in OCR in the presence of the blocker (when fed BCFAs) indicates successful blockade of

      
      -oxidation.[1]
      

Data Analysis & Troubleshooting

Expected Results
AssayControl+ 2F-2MHAInterpretation
AMACR Activity 100%< 20%Potent competitive inhibition.[1]
Cell Viability (PC3) HighReducedDependence on AMACR pathway.[1]
Intracellular CoA NormalDepleted"CoA Trapping" effect if ester is stable.[1]
Troubleshooting Guide
  • Issue: Low Solubility.

    • Fix: Ensure the BSA conjugation step is performed at 37°C. Do not add cold DMSO stock directly to cold media; it will precipitate.[1]

  • Issue: No Effect on Viability.

    • Fix: Cells may be compensating with glucose or glutamine.[1] Repeat experiment in low-glucose media (5 mM) to force oxidative phosphorylation dependence.

  • Issue: High Background Toxicity. [1]

    • Fix: Fluorinated acids can be non-specifically toxic.[1] Titrate dose. If toxicity occurs < 10 µM, it may be off-target (e.g., membrane disruption).[1]

References

  • Lloyd, M. D., et al. (2015).[1][2] "A study on the AMACR catalysed elimination reaction and its application to inhibitor testing." Organic & Biomolecular Chemistry. Link

  • Carnell, A. J., et al. (2007).[1] "Design, synthesis, and in vitro testing of alpha-methylacyl-CoA racemase inhibitors." Journal of Medicinal Chemistry. Link[1][3]

  • De Munari, S., et al. (1987).[1] "Directed Resolution of 2-Fluoro-2-methylhexanoic Acid." ChemInform. Link[1]

  • Ferdinandusse, S., et al. (2000).[1] "Stereochemistry of the Peroxisomal Branched-chain Fatty Acid Oxidation Pathways." Journal of Lipid Research.[1] Link

  • Wilson, B. A., et al. (2011).[1] "Alpha-Methylacyl-CoA Racemase (AMACR): A Potential Target for Prostate Cancer Therapy."[1][2][3][4] Molecular Cancer Therapeutics.[1] Link

Sources

Method

Application Note: Strategic Esterification Protocols for 2-Fluoro-2-methylhexanoic Acid

-Fluoro- -methyl Carboxylic Acids Executive Summary & Strategic Analysis The esterification of 2-Fluoro-2-methylhexanoic acid presents a classic "perfect storm" of synthetic challenges: a quaternary -carbon creating sign...

Author: BenchChem Technical Support Team. Date: February 2026


-Fluoro-

-methyl Carboxylic Acids

Executive Summary & Strategic Analysis

The esterification of 2-Fluoro-2-methylhexanoic acid presents a classic "perfect storm" of synthetic challenges: a quaternary


-carbon creating significant steric hindrance, coupled with the strong inductive effect of the fluorine atom. Standard Fischer esterification (acid + alcohol + heat) is ill-advised for this substrate due to slow kinetics, poor conversion equilibrium, and the difficulty of removing water from such a lipophilic system.

To ensure high yields and purity suitable for drug development workflows, we recommend two distinct protocols depending on the scale and downstream application:

  • The Acyl Chloride Method (Protocol A): The industry standard for scale-up. It utilizes Oxalyl Chloride with catalytic DMF to generate an irreversible reactive intermediate.

  • The Cesium Carbonate Alkylation Method (Protocol B): Ideal for small-scale, high-throughput, or analytical derivatization. It utilizes the "Cesium Effect" to promote rapid

    
     displacement of alkyl halides.
    
Structural Challenge Analysis
  • Steric Wall: The C2 position is tetrasubstituted (Carboxyl, Fluorine, Methyl, Butyl). This blocks the trajectory of incoming nucleophiles (alcohols) during direct condensation.

  • Electronic Deactivation: While the fluorine atom makes the carbonyl carbon more electrophilic (

    
    ), it also destabilizes the tetrahedral intermediate required in standard acyl substitution mechanisms.
    

Decision Logic & Workflow

The following diagram illustrates the decision matrix for selecting the appropriate protocol based on your experimental constraints.

Esterification_Logic Start Substrate: 2-Fluoro-2-methylhexanoic Acid Decision Primary Constraint? Start->Decision ScaleUp Scale-Up (>10g) or Complex Alcohol Decision->ScaleUp Cost/Scalability SmallScale Small Scale (<1g) or Methyl/Ethyl Ester Decision->SmallScale Speed/Simplicity ProtocolA PROTOCOL A: Acid Chloride Route (Oxalyl Chloride/DMF) ScaleUp->ProtocolA ProtocolB PROTOCOL B: Alkylation Route (Cs2CO3 + R-X) SmallScale->ProtocolB MechanismA Mechanism: Vilsmeier-Haack Activation ProtocolA->MechanismA MechanismB Mechanism: Naked Anion SN2 Attack ProtocolB->MechanismB

Figure 1: Strategic decision tree for selecting the optimal esterification route based on scale and target ester complexity.

Protocol A: The Acid Chloride Route (Oxalyl Chloride)

Best for: Scale-up (>10g), coupling with complex/expensive alcohols, or when the alkyl halide is unavailable.

Rationale

Thionyl chloride (


) is often too harsh and requires elevated temperatures that can degrade fluorinated substrates. We utilize Oxalyl Chloride  with DMF  (N,N-Dimethylformamide) as a catalyst. This forms a potent Vilsmeier-Haack reagent in situ, allowing the reaction to proceed at room temperature with gaseous byproducts (

,

,

) that drive the equilibrium forward.
Reagents & Materials[1][2][3][4][5][6]
  • Substrate: 2-Fluoro-2-methylhexanoic acid (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.2 – 1.5 equiv)

  • Catalyst: DMF (anhydrous, 1-2 drops or 0.05 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Quench: Target Alcohol (e.g., Methanol, Ethanol) + Triethylamine (TEA)

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Dissolve 2-Fluoro-2-methylhexanoic acid in anhydrous DCM (concentration ~0.2 M).

  • Activation:

    • Add catalytic DMF (1-2 drops).

    • Cool the solution to 0°C (ice bath).

    • Critical Step: Add Oxalyl Chloride dropwise via syringe. (Caution: Vigorous gas evolution).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours.

    • Checkpoint: Reaction completion is indicated by the cessation of bubbling.

  • Evaporation (Optional but Recommended): If the target alcohol is sensitive to HCl, concentrate the reaction mixture in vacuo to remove excess oxalyl chloride, then redissolve in fresh DCM.

  • Esterification:

    • Cool the acid chloride solution to 0°C.

    • Add a mixture of the Target Alcohol (2.0 equiv) and Triethylamine (2.5 equiv) dropwise.

  • Workup: Stir for 2 hours. Quench with saturated

    
    . Extract with DCM, wash with brine, dry over 
    
    
    
    , and concentrate.

Protocol B: The Cesium Carbonate Alkylation

Best for: Methyl/Ethyl/Benzyl esters, analytical standards, and high-throughput parallel synthesis.

Rationale

This method bypasses the carbonyl attack entirely. Instead, it relies on the "Cesium Effect." The large ionic radius of the Cesium cation (


) minimizes ion pairing with the carboxylate anion in polar aprotic solvents (DMF). This creates a "naked," highly nucleophilic carboxylate that rapidly attacks the alkyl halide via an 

mechanism, overcoming the steric bulk of the

-position.
Reagents & Materials[1][2][3][4][5][6]
  • Substrate: 2-Fluoro-2-methylhexanoic acid (1.0 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Electrophile: Alkyl Iodide (e.g., Iodomethane, Iodoethane) (1.5 – 2.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology
  • Setup: Use a screw-cap vial (for small scale) or round-bottom flask.

  • Deprotonation:

    • Dissolve the carboxylic acid in DMF (0.5 M).

    • Add

      
       in one portion.
      
    • Stir at room temperature for 30 minutes. The mixture will appear as a suspension.

  • Alkylation:

    • Add the Alkyl Iodide (e.g., MeI) dropwise.

    • Note: Exothermic reaction is minimal at this scale, but caution is advised with volatile alkyl halides.

  • Incubation: Stir at room temperature for 4–12 hours.

    • Optimization: If the reaction is slow due to the steric bulk of the hexyl chain, heat to 50°C.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash aggressively with water (

      
      ) to remove DMF.
      
    • Wash with brine, dry over

      
      , and concentrate.
      

Validation & Quality Control

Trust but verify. The unique fluorine signature allows for rapid NMR validation.

MetricAcid (Starting Material)Ester (Product)

NMR
Shift typically ~ -145 to -155 ppm (broad)Sharp singlet/multiplet, typically shifted upfield by 2-5 ppm.

NMR
Carboxylic proton (10-12 ppm) visible.Disappears. New alkoxy peak appears (e.g., -OMe at ~3.7 ppm).
TLC (

)
Low

, often streaks.
High

, distinct spot.
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (Protocol A) Vilsmeier intermediate failed to form.Ensure DMF is added. Ensure Oxalyl Chloride is fresh (not hydrolyzed).
Low Yield (Protocol B) Incomplete deprotonation or wet DMF.Use anhydrous DMF. Grind

to a fine powder before use.
Product Volatility Methyl ester is volatile.Do not use high-vacuum for extended periods. Use pentane/ether for extraction.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for Nucleophilic Acyl Substitution and Vilsmeier-Haack mechanisms).
  • Parrish, J. P., Dueno, E. E., Kim, S. I., & Jung, K. W. (2000).[1] Improved

    
     Promoted O-Alkylation of Acids.[2] Synthetic Communications, 30(15), 2687-2699.[1] Link
    
  • Wissner, A., & Grudzinskas, C. V. (1978). Reaction of oxalyl chloride with carboxylic acids: A convenient synthesis of acid chlorides.[3] Journal of Organic Chemistry, 43(20), 3972–3974. Link

  • Rozen, S., Hagooly, A., & Harduf, R. (2001).[4] Synthesis of

    
    -Fluorocarboxylic Acids and Derivatives. Journal of Organic Chemistry, 66(22), 7464–7468. (Context for 
    
    
    
    -fluoro reactivity). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Removing Unreacted Fluorinating Agents

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug development, capable of dra...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug development, capable of dramatically enhancing metabolic stability, binding affinity, and bioavailability. However, the very reactivity that makes fluorinating agents effective also presents a significant challenge: their removal from the reaction mixture. Residual reagents and their byproducts can complicate purification, interfere with downstream reactions, and compromise the purity of the final compound. This guide provides an in-depth, experience-driven approach to tackling this common yet critical experimental hurdle.

Section 1: Understanding the Reagents - A Quick Reference

The choice of removal strategy is intrinsically linked to the properties of the fluorinating agent used. Below is a summary of common reagents, their characteristics, and the primary challenges they present during work-up.

Reagent NameCommon Acronym/Trade NameReagent TypeKey Byproducts & Removal ChallengesSafety Considerations
(Diethylamino)sulfur trifluorideDASTNucleophilic (Deoxofluorination)Hydrolyzes to HF and polar amine salts. Can decompose into explosive byproducts upon heating.[1]Highly toxic, corrosive, and moisture-sensitive. Potential for thermal runaway above 50-70°C.[1][2]
Bis(2-methoxyethyl)aminosulfur trifluorideDeoxo-Fluor®Nucleophilic (Deoxofluorination)Similar to DAST but byproducts are generally more water-soluble.Thermally more stable than DAST, but still highly reactive with water, releasing HF.[1][3] Must be handled in a well-ventilated hood.[3]
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®Electrophilic (N-F)The DABCO-CH₂Cl cation and tetrafluoroborate anion are highly polar and water-soluble.Stable, non-explosive solid. Less acutely hazardous than DAST but a strong oxidant.[4]
Difluoro(morpholino)sulfonium tetrafluoroborateXtalFluor-M®Nucleophilic (Deoxofluorination)Byproducts are crystalline solids, which can sometimes be removed by filtration.Crystalline solid, offering handling advantages over liquid DAST. Less prone to explosive decomposition.[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most effective method for quenching unreacted DAST or Deoxo-Fluor?

Answer: The standard and most reliable method is a carefully controlled quench with a short-chain alcohol, followed by an aqueous work-up.

The Causality: Nucleophilic fluorinating agents like DAST and Deoxo-Fluor react rapidly and exothermically with protic sources, particularly water and alcohols.[3] The primary goal of the quench is to convert the highly reactive, electrophilic sulfur center of the reagent into less reactive, more easily separable species. Adding methanol, for instance, results in the formation of methoxy-sulfur derivatives, which are then readily hydrolyzed by an aqueous base wash to water-soluble salts.

Field-Proven Protocol: Alcohol Quench & Aqueous Work-up

  • Cool the Reaction: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to 0 °C using an ice-water bath. This is critical to control the exothermic nature of the quench.

  • Slow Addition: Slowly add methanol (or ethanol) dropwise to the stirred reaction mixture. You will likely observe gas evolution. Continue the slow addition until the gas evolution ceases.

  • Aqueous Quench: In a separate flask, prepare a chilled, saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5] Vigorously stir this bicarbonate solution and slowly transfer the alcohol-quenched reaction mixture into it via cannula or dropping funnel.[5] This step neutralizes the hydrofluoric acid (HF) that is inevitably formed during the reaction and work-up.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (2-3 times).[5][6]

  • Wash & Dry: Combine the organic layers and wash sequentially with water and brine.[5] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can then be further purified, typically by flash column chromatography.[5][6]

Q2: My product is sensitive to water. How can I remove fluorinating agent byproducts without an aqueous work-up?

Answer: For moisture-sensitive compounds, a non-aqueous work-up using scavenger resins is the superior strategy. These solid-supported reagents selectively bind to and remove excess fluorinating agents and their byproducts.

The Causality: Scavenger resins are functionalized polymers (often silica or polystyrene) that contain chemical groups designed to react with specific types of molecules. For fluorinating agents, resins with basic functionalities (like amine groups) or Lewis acidic sites can be effective. The reaction mixture is passed through a cartridge or column packed with the resin. The unreacted fluorinating agent and its charged byproducts are covalently or ionically bound to the solid support, while the neutral, desired product elutes through. This avoids any contact with water.

Field-Proven Protocol: Scavenger Resin Purification

  • Select the Right Resin: Choose a scavenger resin appropriate for your fluorinating agent. For DAST and its byproducts, an amine-based resin (e.g., Tris-amine resin) or a silica-based scavenger can be effective.

  • Prepare the Column: Pack a chromatography column or a solid-phase extraction (SPE) cartridge with the selected scavenger resin. The amount of resin should be in stoichiometric excess (typically 3-5 equivalents) relative to the initial amount of the fluorinating agent.

  • Equilibrate: Wash the packed resin with the anhydrous solvent used in your reaction (e.g., dichloromethane) to equilibrate the column.

  • Load and Elute: Directly load the crude reaction mixture onto the top of the resin bed.

  • Elute the Product: Slowly pass additional anhydrous reaction solvent through the column to elute your desired product. Collect the eluent.

  • Monitor: Monitor the fractions by TLC or LC-MS to determine which contain your purified product.

  • Concentrate: Combine the product-containing fractions and remove the solvent under reduced pressure.

Q3: I've quenched my reaction and performed an aqueous work-up, but my NMR still shows fluorine-containing impurities. What should I do?

Answer: This is a common issue, often arising from thermally-induced side reactions or incomplete removal of stubborn byproducts. The solution typically involves optimizing the work-up and employing rigorous purification, like flash chromatography.

The Causality: DAST, in particular, can undergo thermal decomposition, especially during an exothermic quench, to form a variety of complex and often less-polar byproducts that can be difficult to separate from the desired product. If the initial quench and extraction are not efficient, these impurities will carry through. Flash column chromatography is the gold standard for separating compounds with small differences in polarity.[7] For fluorinated molecules, specialized stationary phases can sometimes offer unique selectivity.[8][9]

Troubleshooting & Optimization Steps:

  • Re-evaluate the Work-up: Ensure the aqueous wash was sufficiently basic (pH > 8) to remove all acidic species. Sometimes, an additional wash with dilute NaOH or K₂CO₃ can be beneficial.

  • Optimize Flash Chromatography:

    • Solvent System: Systematically screen different solvent systems. A common starting point is a hexane/ethyl acetate gradient. If co-elution is an issue, try changing the polarity of the solvent system, for example, by using dichloromethane/methanol.

    • Additives: For acidic or basic compounds, adding a small amount of modifier to the mobile phase (e.g., 0.1% triethylamine for basic compounds, 0.1% acetic acid for acidic compounds) can improve peak shape and separation.

    • Alternative Phases: If silica gel fails, consider using a different stationary phase. Reverse-phase chromatography (C18) can be effective, or for particularly challenging separations, fluorinated HPLC phases can provide unique selectivity for fluorinated molecules.[8][9]

Q4: How does the removal of an electrophilic (N-F) reagent like Selectfluor differ from nucleophilic reagents?

Answer: The removal of Selectfluor is often simpler due to its salt-like nature. Unlike DAST, it does not produce HF upon hydrolysis. The primary removal strategy relies on exploiting its high polarity.

The Causality: Selectfluor is an ionic salt, making it highly polar and soluble in polar solvents, but poorly soluble in many common organic solvents used for extraction (like dichloromethane or ethyl acetate).[4] Its byproduct after fluorine transfer is also a polar, charged species. This large polarity difference between the reagent/byproduct and the typically less-polar organic product is the key to its separation.

Field-Proven Protocol: Removal of Selectfluor

  • Solvent Removal: After the reaction is complete, remove the reaction solvent (e.g., acetonitrile) under reduced pressure.[10]

  • Liquid-Liquid Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane. Wash this organic solution thoroughly with water (3-4 times).[10] The highly polar Selectfluor and its byproducts will partition into the aqueous layer.

  • Silica Plug Filtration: For an even more effective removal, after concentrating the reaction mixture, re-dissolve it in a minimal amount of the reaction solvent and pass it through a short plug of silica gel, eluting with your chromatography solvent system. The highly polar reagent will adsorb strongly to the silica, while the desired product elutes.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the crude product, which is now largely free of the fluorinating agent.

Section 3: Experimental Workflows & Diagrams

Workflow 1: Standard Quenching and Aqueous Work-up for DAST/Deoxo-Fluor

This workflow is the first line of defense for removing nucleophilic deoxofluorinating agents when the product is stable to aqueous conditions.

G start Reaction Complete (TLC/LC-MS) cool Cool to 0 °C start->cool quench_etoh Slowly Add MeOH/EtOH (Control Exotherm) cool->quench_etoh transfer Slowly Transfer Rxn Mixture into Bicarbonate Solution quench_etoh->transfer prep_bicarb Prepare Chilled Sat. NaHCO3 (aq) prep_bicarb->transfer extract Extract with Organic Solvent (e.g., DCM, EtOAc) x3 transfer->extract wash Wash Combined Organics (Water, then Brine) extract->wash dry Dry (Na2SO4), Filter, and Concentrate wash->dry purify Purify via Flash Chromatography dry->purify

Caption: Standard aqueous work-up for DAST/Deoxo-Fluor removal.

Workflow 2: Non-Aqueous Purification using Scavenger Resins

This workflow is ideal for substrates that are sensitive to water or acid.

G start Reaction Complete (TLC/LC-MS) prep_column Pack Scavenger Resin (3-5 eq.) in Column start->prep_column equilibrate Equilibrate Resin with Anhydrous Solvent prep_column->equilibrate load Load Crude Reaction Mixture onto Column equilibrate->load elute Elute Product with Anhydrous Solvent load->elute collect Collect Fractions (Monitor by TLC) elute->collect combine Combine Product Fractions and Concentrate collect->combine product Pure Product combine->product

Caption: Non-aqueous work-up using solid-phase scavenger resins.

Section 4: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Persistent Emulsion During Extraction - Incomplete quench leading to reactive intermediates. - Formation of amphiphilic byproducts.- Add brine to the separatory funnel to increase the ionic strength of the aqueous phase. - Filter the entire mixture through a pad of Celite®. - If possible, centrifuge the mixture to break the emulsion.
Product Co-elutes with Byproduct - Similar polarity between the product and a fluorinated byproduct.- Change the solvent system for chromatography (e.g., switch from Hex/EtOAc to DCM/MeOH).[11] - Use a different stationary phase (e.g., reverse-phase C18, alumina, or a specialized fluorinated phase).[8][9] - Consider derivatization of the product or byproduct to alter its polarity before chromatography.
Low Product Yield After Purification - Product degradation during aqueous work-up (if acid/base sensitive). - Product irreversibly binding to the scavenger resin. - Product loss during transfers or extractions.- Switch to a non-aqueous work-up with scavenger resins.[7] - Ensure the chosen scavenger resin is compatible with your product's functional groups. - Perform a "mock" extraction with a known quantity of pure product to check for recovery issues.
NMR Spectrum is "Messy" After Work-up - Incomplete removal of highly polar, water-soluble byproducts. - Presence of residual HF or other acidic species.- Perform an additional aqueous wash, ensuring the pH is neutral or slightly basic before drying. - Pass the concentrated organic solution through a short plug of silica gel or basic alumina before final concentration.

References

  • Technical Notes - Removal of Reaction Solvent by Extractive Workup.
  • Method for removal of unreacted alcohol from reaction mixture of ester product with rotating packed beds.
  • Technical Support Center: Overcoming Side Reactions in Fluorin
  • Products - Fluorine Remove Agent.Fluorine Remove Agent.
  • Safety and handling of fluorin
  • Fluoroalkane synthesis by fluorination or substitution.Organic Chemistry Portal.
  • A method of use DAST reagent as elimination reagent synthesis of conjugate nitro compds substituted series derivates.
  • Development of fluorination methods using continuous-flow microreactors.
  • Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides.PMC - NIH.
  • Method for removing unreacted electrophiles
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • A switchable sensor and scavenger: detection and removal of fluorinated chemical species by a luminescent metal–organic framework.RSC Publishing.
  • Diethylaminosulfur Trifluoride (DAST).SciSpace.
  • Late-Stage Fluorination: From Fundamentals to Application.
  • Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST).Organic Synthesis.
  • Purifying Fluorinated Alcohol via flash Chrom
  • Diethylaminosulfur trifluoride. Wikipedia.[Link]

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chrom
  • 4 - Organic Syntheses Procedure. Organic Syntheses.[Link]

  • Selectfluor. Wikipedia.[Link]

Sources

Optimization

stability of 2-Fluoro-2-methylhexanoic acid under basic conditions

Technical Support Guide: Stability & Handling of 2-Fluoro-2-methylhexanoic Acid Introduction: The Structural "Shield" 2-Fluoro-2-methylhexanoic acid presents a unique stability profile compared to standard -halo acids.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Stability & Handling of 2-Fluoro-2-methylhexanoic Acid

Introduction: The Structural "Shield"

2-Fluoro-2-methylhexanoic acid presents a unique stability profile compared to standard


-halo acids.[1] Its robustness under basic conditions is dictated by its quaternary 

-carbon center.[1] Unlike 2-fluorohexanoic acid, this molecule possesses no

-protons
.[1]

This structural feature is the critical determinant of its behavior:

  • Blockade of Elimination: The absence of an

    
    -proton renders Base-Catalyzed Dehydrohalogenation (E2 elimination) impossible.
    
  • Stereochemical Lock: The lack of an enolizable proton prevents racemization via the enolate intermediate, a common failure mode for chiral

    
    -substituted acids.
    
  • Steric Defense: The quaternary center (bonded to Fluorine, Methyl, Butyl, and Carboxyl groups) effectively blocks

    
     nucleophilic attacks.[1]
    

Module 1: Chemical Stability & Handling

FAQ 1: Is 2-Fluoro-2-methylhexanoic acid stable in aqueous base (e.g., 1M NaOH, NaHCO₃)?

Status: High Stability

  • Mechanism: Upon exposure to aqueous base, the carboxylic acid deprotonates to form the carboxylate salt (2-fluoro-2-methylhexanoate).

  • Risk Assessment:

    • Hydrolysis (Defluorination): Negligible at room temperature. The C-F bond is exceptionally strong (~116 kcal/mol), and the tertiary nature of the

      
      -carbon prevents nucleophilic attack by hydroxide (
      
      
      
      ).
    • Elimination: Impossible.[1] There is no

      
      -proton susceptible to abstraction that would lead to a stable conjugated system, and no 
      
      
      
      -proton to initiate
      
      
      -elimination.[1]
  • Protocol: It is safe to perform extractions using 1M NaOH or sat.[1] NaHCO₃ to separate this compound from non-acidic impurities.[1]

FAQ 2: Can this compound racemize during base-mediated coupling reactions?

Status: No Risk of Enolization-Based Racemization

  • Explanation: Racemization of

    
    -chiral carboxylic acids typically occurs via deprotonation of the 
    
    
    
    -carbon to form a planar, achiral enolate. Since 2-Fluoro-2-methylhexanoic acid lacks this proton, this pathway is mechanistically forbidden.[1]
  • Caveat: While chemically stable, ensure your starting material is enantiopure.[1] If you observe loss of optical purity, investigate the synthesis of the starting material, not the coupling conditions.

FAQ 3: I observe a "decomposition" peak during HPLC analysis after basic workup. What is it?

Diagnosis: This is likely an artifact of salt formation or aggregation , not chemical degradation.[1]

  • Troubleshooting:

    • Check pH: If your mobile phase is acidic (e.g., 0.1% TFA) and your sample is basic, the "split" peak may be the equilibrium between the free acid and the salt.

    • Verify Impurities: In rare cases involving extreme heat (>100°C) and strong alkoxides, decarboxylation might occur, but this is kinetically slow for this specific structure.[1]

Module 2: Troubleshooting Experimental Workflows

Issue Observed Probable Cause Corrective Action
Low Yield in Amide Coupling Steric Hindrance (Not Decomposition). The quaternary

-center creates significant steric bulk, slowing down the approach of the amine nucleophile.
1. Switch to high-activity coupling reagents (e.g., HATU or COMU) instead of EDC/HOBt.2. Increase reaction time (24-48h).3. Use a smaller, more nucleophilic base (e.g., NMM) to reduce steric crowding around the active ester.
Inconsistent NMR Shifts pH Dependence. The fluorine atom's electronegativity makes the carboxyl proton highly acidic (pKa ~2.5-3.0).1. Ensure the solvent (e.g., DMSO-d6) is dry.2. Small amounts of residual base will shift the signals significantly due to partial salt formation. Acidify the sample with a drop of TFA-d or DCl before NMR.
Emulsion during Extraction Surfactant Behavior. The lipophilic hexyl chain combined with the polar head group acts as a surfactant.1. Avoid vigorous shaking; use gentle inversion.2. Add brine (sat. NaCl) to the aqueous phase to increase ionic strength.3. If persistent, filter through a celite pad to break the emulsion.

Module 3: Stability Logic & Decision Tree

The following diagram illustrates the stability logic for 2-Fluoro-2-methylhexanoic acid under basic conditions, highlighting the "blocked" degradation pathways.

StabilityLogic Start 2-Fluoro-2-methylhexanoic Acid (Basic Conditions) Base Exposure to Base (OH-, CO3 2-, Amine) Start->Base Deprotonation Deprotonation (-H+) (Fast, Reversible) Base->Deprotonation Racemization Racemization (Enolization) Base->Racemization BLOCKED: No Alpha-Proton Elimination E2 Elimination (Dehydrofluorination) Base->Elimination BLOCKED: No Alpha-Proton Substitution SN2 Substitution (Hydrolysis of C-F) Base->Substitution BLOCKED: Quaternary Sterics Salt Carboxylate Salt Form (Stable Species) Deprotonation->Salt

Figure 1: Stability logic flow demonstrating the structural blockade of common degradation pathways.

Module 4: Analytical Validation

To confirm the integrity of your compound after exposure to basic conditions, utilize the following analytical markers:

  • 
     NMR Spectroscopy: 
    
    • Diagnostic Signal: Look for a characteristic multiplet (due to coupling with the methyl group and methylene protons) around -140 to -160 ppm (referenced to

      
      ).
      
    • Degradation Check: Free fluoride (

      
      ) appears at -119 ppm  (aqueous).[1] The absence of this peak confirms the C-F bond is intact.
      
  • 
     NMR Spectroscopy: 
    
    • Quaternary Carbon: The

      
      -carbon will appear as a doublet (
      
      
      
      ). Loss of this coupling indicates defluorination.

References

  • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1] Link

  • Chambers, R. D. (2004).[1][2] Fluorine in Organic Chemistry. Blackwell Publishing.[1] (General reference for stability of tertiary alkyl fluorides).

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link

  • Hunter, L. (2010).[1] The C–F bond as a conformational tool in organic and medicinal chemistry. Beilstein Journal of Organic Chemistry, 6,[1] 38. Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shifts for 2-Fluoro-2-methylhexanoic acid

This guide provides an in-depth technical analysis of the 1H NMR profile for 2-Fluoro-2-methylhexanoic acid , designed for medicinal chemists and process engineers. It moves beyond simple spectral listing to analyze the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR profile for 2-Fluoro-2-methylhexanoic acid , designed for medicinal chemists and process engineers. It moves beyond simple spectral listing to analyze the structural causality of the signals, facilitating rapid identification and purity assessment.

Executive Summary: The Spectral Fingerprint

2-Fluoro-2-methylhexanoic acid represents a specific class of


-fluorinated carboxylic acids often used to block metabolic oxidation at the 

-position or modulate pKa.

The 1H NMR spectrum is defined by one diagnostic "anchor" signal : the


-methyl group. Unlike the simple doublet found in its non-fluorinated parent, this signal appears as a distinct doublet with a large coupling constant (

) due to the geminal fluorine atom.
Quick Reference Data (CDCl3, 300-400 MHz)
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
COOH 10.5 – 12.0Broad Singlet-

-CH3
(C2)
1.55 – 1.65 Doublet (d)

Hz

-CH2
(C3)
1.70 – 1.95MultipletComplex (

+

)

-CH2
(C4, C5)
1.30 – 1.45Multiplet-
Terminal CH3 (C6)0.90Triplet (t)

Hz

Comparative Analysis: Fluorine vs. Hydrogen

To validate the identity of 2-Fluoro-2-methylhexanoic acid, one must compare it against its direct precursor (2-Methylhexanoic acid) or its des-methyl analog (2-Fluorohexanoic acid).

The introduction of the Fluorine atom at the quaternary center induces specific deshielding and splitting effects.

Table 1: Structural Analog Comparison

Note: Shifts are approximate values in CDCl3.

FeatureTarget: 2-Fluoro-2-methylhexanoic acid Control A: 2-Methylhexanoic acid Control B: 2-Fluorohexanoic acid
Structure Quaternary C(F)(Me)Tertiary CH(Me)Tertiary CH(F)

-Proton
Absent (Quaternary)Multiplet @ 2.45 ppmddd @ 4.90 ppm (

Hz)

-Methyl
Doublet @ 1.60 ppm (

Hz)
Doublet @ 1.18 ppm (

Hz)
Absent
Key Distinction Large

splitting on methyl; no

-proton.
Upfield methyl; presence of

-proton.
Downfield

-proton (geminal to F).
Mechanism of Shift
  • Deshielding: The high electronegativity of fluorine pulls electron density from the

    
    -methyl group, shifting it downfield from ~1.18 ppm to ~1.60 ppm.
    
  • Spin-Spin Coupling: The 19F nucleus (spin 1/2, 100% abundance) couples strongly to the methyl protons.[1] This results in a characteristic "wide" doublet that is easily distinguishable from a standard alkyl doublet.

Deep Dive: The Diagnostic -Methyl Signal

For researchers monitoring reactions (e.g., electrophilic fluorination of an enolate), the


-methyl signal is the primary tracker.
The Coupling Tree

The methyl protons are chemically equivalent but couple to the single fluorine atom.

G Start Methyl Signal (Uncoupled) Split Split by 19F (Geminal) Start->Split 3-bond Coupling (3J_HF) Result Observed: Doublet (d) J = ~22 Hz Split->Result

Figure 1: Coupling pathway for the


-methyl group. The large coupling constant (~22 Hz) is diagnostic of a H-C-C-F arrangement.
Diastereotopicity of

-Protons

The C3 methylene protons (


-CH2) are adjacent to a chiral center (C2). Consequently, they are diastereotopic  (magnetically non-equivalent).
  • Observation: Instead of a simple quintet/quartet, the C3 protons often appear as two complex multiplets or a higher-order pattern.

  • Coupling: They couple to:

    • Each other (Geminal,

      
       Hz).
      
    • The

      
      -protons (Vicinal, 
      
      
      
      Hz).
    • The Fluorine atom (Vicinal,

      
       Hz).
      

Experimental Validation Protocol

When synthesizing or sourcing this material, use the following workflow to verify identity and purity.

A. Sample Preparation[2][3]
  • Solvent: Use CDCl3 (Chloroform-d) neutralized with silver foil if the acid is sensitive, though standard CDCl3 is usually acceptable.

  • Concentration: ~10-15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual CHCl3 (7.26 ppm).

B. Synthesis & Impurity Tracking

Common synthesis routes involve alkylation of 2-fluoropropionate or fluorination of 2-methylhexanoate.

Synthesis SM 2-Methylhexanoic Acid Step1 1. LDA / THF 2. NFSI (Fluorination) SM->Step1 Prod 2-Fluoro-2-methylhexanoic Acid Step1->Prod Impurity Impurity: SM (Unreacted) Step1->Impurity Incomplete Conversion

Figure 2: Common synthetic pathway via electrophilic fluorination.

Impurity Markers to Watch:

  • Starting Material (2-Methylhexanoic acid): Look for the doublet at 1.18 ppm . If this exists alongside your 1.60 ppm doublet, the reaction is incomplete.

  • Over-fluorination: Rare in this specific scaffold, but look for loss of methyl signals if defluorination/elimination occurs (e.g., formation of 2-methylenehexanoic acid).

References

  • LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in 1H NMR Spectroscopy. Retrieved February 4, 2026, from [Link]

  • Reich, H. J. (University of Wisconsin). J-Coupling (Spin-Spin Splitting). Organic Chemistry Data. Retrieved February 4, 2026, from [Link]

Sources

Comparative

Comparative Guide: Biological Activity of 2-Methylhexanoic Acid vs. Fluorinated Analogs

This guide provides a technical comparison between 2-Methylhexanoic Acid (2-MHA) and its -Fluorinated Analogs (specifically focusing on -fluoro and -difluoromethyl variants).[1] This analysis is tailored for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 2-Methylhexanoic Acid (2-MHA) and its


-Fluorinated Analogs  (specifically focusing on 

-fluoro and

-difluoromethyl variants).[1] This analysis is tailored for researchers in medicinal chemistry, chemical biology, and olfactory science.

Executive Summary

2-Methylhexanoic Acid (2-MHA) is a branched-chain fatty acid known for its distinct organoleptic profile (fatty, fruity, sweat-like) and its role as a metabolic substrate.[1] In drug design, the


-methyl  group is a classic steric blocker used to retard 

-oxidation.[1]

However, the Fluorinated Analog (e.g., 2-Fluoro-2-methylhexanoic acid or 2-(Difluoromethyl)hexanoic acid ) represents a strategic bioisostere.[1] The introduction of fluorine at the


-position drastically alters the electronic landscape (pKa reduction), metabolic stability (blocking 

-deprotonation), and binding affinity (via hydrophobic and electrostatic interactions). This guide compares these two scaffolds, highlighting the fluorinated analog's superior utility in stabilizing metabolic half-life and probing enzyme active sites, specifically within the context of Arginase inhibition and olfactory receptor modulation .

Physicochemical & Structural Comparison

The substitution of a hydrogen or methyl group with fluorine induces profound changes in the molecule's behavior in biological systems.

Feature2-Methylhexanoic Acid (2-MHA) Fluorinated Analog (

-F /

-CF

)
Impact on Performance
Structure


Steric/Electronic: F mimics H sterically but mimics OH electronically.[1]
Acidity (pKa) ~4.8 - 5.1~3.0 - 3.5Ionization: Fluorinated analog is more ionized at physiological pH, affecting membrane permeability and receptor salt-bridging.[1]
LogP (Lipophilicity) ~2.2 - 2.4~2.5 - 2.8Bioavailability: Fluorination typically increases lipophilicity, enhancing BBB penetration and hydrophobic pocket binding.[1]
C-F Bond Strength N/A (C-H bond: ~98 kcal/mol)~116 kcal/molMetabolic Stability: The C-F bond is virtually metabolically inert, blocking oxidative dealkylation.[1]
Conformation Flexible alkyl chainRestricted rotation (Gauche effect)Binding Entropy: Fluorine can lock the molecule into a bioactive conformation, reducing entropy penalties upon binding.[1]

Biological Activity & Mechanism of Action[2]

Metabolic Stability: The -Oxidation Blockade[1]
  • 2-MHA: As a branched fatty acid, 2-MHA resists standard

    
    -oxidation because the 
    
    
    
    -methyl group sterically hinders the formation of the 3-ketoacyl-CoA intermediate.[1] However, it is susceptible to
    
    
    -oxidation
    (in peroxisomes) or
    
    
    -oxidation (CYP450).[1]
  • Fluorinated Analog: Introducing fluorine at the

    
    -position removes the extractable 
    
    
    
    -proton required for the initial step of
    
    
    -oxidation.[1] This effectively "metabolically inoculates" the molecule, significantly extending its half-life in vivo.
Case Study: Arginase Inhibition (MABH vs. FABH)

A critical application of this scaffold is in the design of Arginase inhibitors (used in cancer immunotherapy and cardiovascular disease).

  • MABH (Methyl analog): 2-amino-6-borono-2-methylhexanoic acid.[1]

  • FABH (Fluorinated analog): 2-amino-6-borono-2-(difluoromethyl)hexanoic acid.[1]

Experimental Data Summary:

  • Binding Affinity: FABH maintains nanomolar affinity similar to MABH but engages a distinct region of the active site (T136 region) due to the fluorine atom acting as a weak hydrogen bond acceptor.

  • Pharmacokinetics: The fluorinated group prevents rapid metabolic clearance observed with simple alkyl analogs.

Olfactory Receptor Modulation
  • 2-MHA: A potent agonist for human olfactory receptors (e.g., OR9Q2), triggering "sweaty/fruity" perception.

  • Fluorinated Analog: Often acts as an antagonist or modifies the odor character. The electronegativity of fluorine disrupts the critical hydrogen bonding network in the receptor's orthosteric site, potentially silencing the receptor response or shifting the perception from "sweat" to "chemical/solvent."

Visualization: Metabolic & Binding Pathways[1]

The following diagram illustrates the divergent metabolic fates and binding modes of the two compounds.

G cluster_metabolism Metabolic Fate (Liver/Peroxisome) cluster_binding Target Binding (e.g., Arginase) MHA 2-Methylhexanoic Acid (2-MHA) AlphaOx Alpha-Oxidation (Hydroxylation) MHA->AlphaOx Susceptible (Has alpha-H) ActiveSite Active Site Binding MHA->ActiveSite Standard Fit F_Analog Fluorinated Analog (2-F-MHA / FABH) Stable Metabolically Stable (Excreted Unchanged) F_Analog->Stable Blocked (C-F bond inert) F_Analog->ActiveSite NewInteraction T136 Region Interaction (F-mediated H-bond) F_Analog->NewInteraction Unique Mode BetaOx Beta-Oxidation (Chain Shortening) AlphaOx->BetaOx

Caption: Divergent pathways: 2-MHA undergoes oxidation, while the Fluorinated Analog resists metabolism and accesses unique binding pockets.[1]

Experimental Protocols

Protocol A: Synthesis of -Fluoro-2-Methylhexanoic Acid

Rationale: Direct fluorination is difficult; this protocol uses a deaminative or decarboxylative approach for high specificity.[1]

  • Starting Material: Methyl 2-methylhexanoate or 2-methylhexanoic acid.[1]

  • Step 1: Enolization: Treat methyl 2-methylhexanoate with LDA (Lithium Diisopropylamide) in THF at -78°C to generate the enolate.[1]

  • Step 2: Electrophilic Fluorination: Add NFSI (N-Fluorobenzenesulfonimide) dissolved in THF dropwise.[1]

    • Critical Checkpoint: Maintain temperature below -70°C to prevent poly-fluorination.[1]

  • Step 3: Quench & Hydrolysis: Quench with saturated NH

    
    Cl. Extract with ether.[2] Hydrolyze the ester using LiOH in MeOH/H
    
    
    
    O to yield the free acid.
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

  • Validation:

    
    F-NMR should show a singlet (or multiplet if coupled) around -140 to -160 ppm.[1]
    
Protocol B: Comparative Metabolic Stability Assay (Microsomal)

Rationale: To quantify the "metabolic block" effect of fluorination.

  • Preparation: Prepare 10 mM stocks of 2-MHA and 2-F-MHA in DMSO.

  • Incubation:

    • Mix test compound (1

      
      M final) with Human Liver Microsomes (HLM)  (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
      
    • Pre-incubate for 5 min at 37°C.

    • Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin). Centrifuge at 4000g for 10 min.

  • Analysis: LC-MS/MS (Negative Mode). Monitor parent ion disappearance.

  • Calculation: Plot ln(concentration) vs. time.

    • 
      .[1]
      
    • Expected Result: 2-MHA

      
       min; Fluorinated Analog 
      
      
      
      min.[1]

References

  • Van Zandt, M. C., et al. (2013). "Discovery of (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid and congeners as potent inhibitors of human arginase I." Journal of Medicinal Chemistry.[1] Link

  • Ilies, M., et al. (2011). "Binding of

    
    -disubstituted amino acids to arginase suggests new avenues for inhibitor design: 2-amino-6-borono-2-methylhexanoic acid and 2-amino-6-borono-2-(difluoromethyl)hexanoic acid."[1][3][4] Journal of Medicinal Chemistry. Link
    
  • Hagenaars, N., et al. (2002). "Structural requirements for the activation of the human olfactory receptor OR9Q2." Chemical Senses. Link

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

Sources

Comparative

Definitive Guide to Reference Standards for 2-Fluoro-2-methylhexanoic Acid

[1] Executive Summary 2-Fluoro-2-methylhexanoic acid (CAS 74106-60-8) represents a challenging class of fluorinated aliphatic building blocks.[1] Unlike common commodity acids, no Certified Reference Material (CRM) curre...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-Fluoro-2-methylhexanoic acid (CAS 74106-60-8) represents a challenging class of fluorinated aliphatic building blocks.[1] Unlike common commodity acids, no Certified Reference Material (CRM) currently exists for this molecule from major pharmacopeial sources (USP, EP) or primary accredited suppliers (NIST).

This guide objectively compares the available sourcing strategies for establishing a reference standard. For high-precision drug development or metabolic profiling, commercial "chemical grade" reagents are insufficient due to variable enantiomeric purity and hydration states. The recommended "product" in this context is a qNMR-validated internal standard , which this guide will teach you to characterize.

Part 1: The Analytical Challenge

The structural complexity of 2-Fluoro-2-methylhexanoic acid (2-F-2-MHA) introduces three specific analytical hurdles that disqualify standard "area %" purity assessments:

  • UV Transparency: The molecule lacks a strong chromophore. Purity data based on UV (210 nm) is notoriously unreliable, often missing significant non-absorbing organic impurities.

  • Chirality: The C2 position is quaternary (bearing -F, -CH3, -COOH, and -Butyl groups). Commercial synthesis often yields a racemate, but biological activity is frequently enantioselective.

  • Ionization Suppression: In LC-MS, the fluorine atom on the alpha-carbon inductively withdraws electron density, increasing acidity (lower pKa) but also altering ionization efficiency compared to non-fluorinated analogs.

Part 2: Comparative Assessment of Standard Types

Since a "Gold Standard" CRM is unavailable, researchers must choose between three tiers of reference materials. The table below compares their suitability for GLP/GMP work.

Table 1: Performance Comparison of Reference Standard Strategies
FeatureTier 1: Commercial Reagent Tier 2: Surrogate Standard Tier 3: qNMR-Validated Standard (Recommended)
Source Custom Synthesis House (e.g., Aaron Chem, BLD Pharm)Structural Analog (e.g., 2-Fluoro-2-methylpropanoic acid)In-House Characterization of Tier 1 Material
Purity Basis GC-FID or 1H NMR (Area %)Certified Purity (Commercial)qNMR (Mass Fraction %)
Chiral Purity Usually Unknown (Racemic)N/A (Achiral analog)Determined via Chiral HPLC
Traceability Vendor CoA (Low Trust)High (if CRM used)Direct Link to NIST/SI via Internal Standard
Accuracy Risk High (± 5-10% error)Medium (Response factor variation)Low (< 1% error)
Primary Use Synthesis Starting MaterialSystem Suitability TestQuantitative Assay / Release Testing
Critical Insight: The "Surrogate" Trap

Do not use 2-Fluoro-2-methylpropanoic acid (CAS 63812-15-7) as a quantitative standard for 2-F-2-MHA.[1] While structurally similar, the lipophilicity difference (


LogP 

1.5) results in drastically different matrix effects and recovery rates in extraction protocols.

Part 3: Technical Protocol – Creating the "Gold Standard"

To establish a reliable reference standard for 2-F-2-MHA, you must procure "Tier 1" material and upgrade it to "Tier 3" using the following self-validating workflow.

Workflow 1: The Qualification Pipeline

QualificationWorkflow cluster_qNMR Critical Control Point Raw Raw Material (Commerical Synthesis) ID Structural ID (1H, 19F, MS) Raw->ID Confirm Structure qNMR Purity Assignment (19F qNMR) ID->qNMR Quantify Mass % Chiral Enantiomeric Purity (Chiral HPLC) ID->Chiral Determine ee% CoA Final Certificate of Analysis qNMR->CoA Purity Value Chiral->CoA Chiral Value

Figure 1: The qualification workflow to convert a commercial reagent into a reference standard.

Experiment A: Purity Assignment via 19F qNMR

This is the only method to determine absolute purity without relying on a potentially impure chromatographic reference.

Protocol:

  • Internal Standard (IS): Select

    
    -Trifluorotoluene  (highly stable, singlet at -63 ppm) or 3,5-Bis(trifluoromethyl)benzoic acid  (traceable to NIST).
    
  • Solvent: DMSO-

    
     (prevents volatility loss and ensures solubility).
    
  • Acquisition:

    • Pulse angle: 90°.[2]

    • Relaxation delay (

      
      ): 
      
      
      
      (typically 30s for fluorine).
    • Scans: 64 (for S/N > 200).

    • Center frequency: Set midway between analyte (-140 to -160 ppm range) and IS.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of fluorines,
    
    
    = Molecular weight,
    
    
    = Weight,
    
    
    = Purity.[3][4]
Experiment B: Chiral Separation

Because the commercial material is likely racemic, you must define the enantiomeric ratio.

Method Parameters:

  • Column: Chiralpak AD-H or IG (Amylose-based), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1). TFA is critical to suppress ionization of the carboxylic acid and sharpen peaks.

  • Detection: Refractive Index (RI) or ELSD (due to poor UV).

  • Flow Rate: 1.0 mL/min.

  • Expected Result: Baseline separation of (R) and (S) enantiomers.

Part 4: Analytical Method for Routine Analysis

Once your standard is characterized, use this LC-MS/MS method for routine sample analysis.

Workflow 2: Routine Analysis Strategy

LCMSMethod cluster_params Key Parameters Sample Biological Sample (Plasma/Urine) Prep Protein Precipitation (Acetonitrile + 1% Formic Acid) Sample->Prep Extract Sep Separation (C18 Core-Shell Column) Prep->Sep Inject Detect Detection (MS/MS Negative Mode) Sep->Detect m/z 147 -> 127

Figure 2: Optimized LC-MS/MS workflow for 2-Fluoro-2-methylhexanoic acid.

LC-MS/MS Conditions:

  • Column: Kinetex C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes.

  • MS Transition (MRM): Negative Mode ESI.

    • Precursor: 147.1 (

      
      )[1]
      
    • Product: 127.1 (

      
      ) or 103.1 (Decarboxylation).[1]
      
    • Note: The loss of HF (20 Da) is characteristic of alpha-fluoro acids.[1]

Part 5: Recommendations

  • Do Not Buy and Trust: Never accept a vendor's "98%" purity claim for this molecule without 19F NMR verification. The synthesis often leaves non-fluorinated organic impurities that are invisible to 19F NMR but visible in 1H NMR or GC.

  • Check the Salt Form: Ensure you know if you are buying the free acid or a salt (e.g., sodium salt). The free acid is a volatile liquid/low-melting solid; the salt is a powder. This affects the molecular weight calculation in qNMR.

  • Store Correctly: Alpha-fluoro acids can be prone to defluorination under basic conditions. Store the standard as a neat material at -20°C, not in solution.

References

  • Synthesis & Chirality: De Munari, S., Marazzi, G., & Faustini, F. (1987).[5] Directed Resolution of 2-Fluoro-2-methylhexanoic Acid. ChemInform, 18(19).

  • qNMR Methodology: Yamazaki, T., Saito, T., & Ihara, T. (2017).[6] A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy.[2][6] Journal of Chemical Metrology, 11(1), 16-22.[6]

  • Fluorinated Acid Analysis: Ellis, D. A., et al. (2000).[6] Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. Analytical Chemistry, 72(6), 726–731.

  • General qNMR Standards: BIPM. (2020). Guidance on the use of qNMR for purity determination.

Sources

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